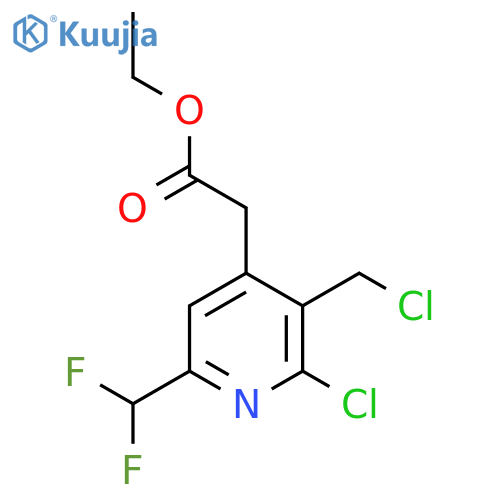Cas no 1806946-35-9 (Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate)

Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate
-
- インチ: 1S/C11H11Cl2F2NO2/c1-2-18-9(17)4-6-3-8(11(14)15)16-10(13)7(6)5-12/h3,11H,2,4-5H2,1H3
- InChIKey: NIKWKBBJWYWTEY-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(CCl)C(=CC(C(F)F)=N1)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 282
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3
Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029048276-500mg |
Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate |
1806946-35-9 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
| Alichem | A029048276-1g |
Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate |
1806946-35-9 | 97% | 1g |
$3,158.80 | 2022-03-31 | |
| Alichem | A029048276-250mg |
Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate |
1806946-35-9 | 97% | 250mg |
$979.20 | 2022-03-31 |
Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetateに関する追加情報
Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate (CAS No. 1806946-35-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate, identified by its CAS number 1806946-35-9, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its pyridine core substituted with chloro, chloromethyl, and difluoromethyl groups, plays a crucial role in the development of novel therapeutic agents. Its unique structural features make it an invaluable building block for chemists and pharmacologists working on next-generation drugs.
The< strong>Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate molecule exhibits a rich reactivity profile, which allows for diverse functionalization strategies. The presence of the chloromethyl group at the 3-position and the difluoromethyl group at the 6-position enhances its utility in constructing complex molecular architectures. These substituents are particularly valuable in medicinal chemistry due to their ability to influence both the electronic and steric properties of the pyridine ring, thereby modulating binding interactions with biological targets.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). Pyridine derivatives have emerged as a prominent class of compounds in this area due to their ability to disrupt critical biological pathways. The< strong>Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate intermediate has been employed in several studies aimed at identifying novel PPI modulators. For instance, researchers have utilized this compound to synthesize libraries of pyridine-based inhibitors that exhibit potent activity against enzymes involved in cancer progression and inflammation.
One notable application of< strong>Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate is in the development of kinase inhibitors. Kinases are a family of enzymes that play a central role in signal transduction pathways, making them attractive targets for therapeutic intervention. The compound's structural features allow for selective inhibition of specific kinases while minimizing off-target effects. Recent studies have demonstrated that derivatives of this intermediate can effectively block the activity of aberrantly activated kinases, offering promising leads for treating various kinase-driven diseases.
The< strong>difluoromethyl group is a particularly interesting feature of< strong>Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate. This substituent is known to enhance metabolic stability and binding affinity, making it a preferred choice in drug design. The incorporation of difluoromethylation strategies has been extensively studied and validated in clinical drug candidates. For example, several antiviral and anticancer drugs contain difluorinated moieties, which contribute to their efficacy by improving pharmacokinetic properties.
The< strong>chloromethyl group at the 3-position of the pyridine ring provides another layer of reactivity that is exploited in synthetic chemistry. This functional handle allows for further derivatization through nucleophilic addition reactions, enabling the construction of more complex scaffolds. Researchers have leveraged this property to develop novel heterocyclic compounds with potential therapeutic applications. For instance, recent publications have described the use of< strong>Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate as a precursor to synthesize novel antifungal agents that target specific enzymatic pathways in pathogenic fungi.
The< strong>2-chloro substituent on the pyridine ring also contributes to the compound's versatility. Chloro groups are well-known for their ability to participate in various chemical transformations, including cross-coupling reactions and displacement reactions. These reactions are fundamental tools in synthetic organic chemistry and are widely used to construct complex molecular structures. In particular, palladium-catalyzed cross-coupling reactions have been extensively employed to introduce new functional groups at specific positions within the pyridine ring, thereby generating novel derivatives with tailored biological activities.
In conclusion, Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate (CAS No. 1806946-35-9) is a multifaceted intermediate that holds great promise in pharmaceutical research and development. Its unique structural features and reactivity profile make it an indispensable tool for chemists and pharmacologists seeking to design innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is expected to grow even further.
1806946-35-9 (Ethyl 2-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-acetate) 関連製品
- 2248198-61-8((2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 7125-83-9(1,2,2-Trichloro-3,3,3-trifluoropropane)
- 1229455-14-4(tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate)
- 2111465-25-7([1,2,4]triazolo[4,3-a]pyrazin-6-amine)
- 2138259-08-0(1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole)
- 1543235-65-9(3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid)
- 1932645-05-0(3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)-)
- 2580201-53-0(3-(5-chloro-2-fluoropyridin-3-yl)prop-2-yn-1-amine hydrochloride)
- 1150271-30-9(1-(2-(4-Bromophenoxy)ethyl)pyrazole)



